Hesperetin 7-Benzoate
Description
Properties
Molecular Formula |
C₂₃H₁₈O₆ |
|---|---|
Molecular Weight |
390.39 |
Synonyms |
(S)-2-(3-Hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl Benzoate |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Pathways Modulated by Hesperetin 7 Benzoate and Analogs
Signaling Pathway Modulation
Hesperetin (B1673127) and its derivatives have been shown to interact with and modulate several key signaling pathways that are central to the regulation of inflammation, apoptosis, and cellular defense mechanisms.
The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. Research on hesperetin and its derivatives indicates a significant inhibitory effect on this pathway. Studies on 7-O-amide hesperetin derivatives have demonstrated that these compounds can suppress the expression of inflammatory enzymes through the NF-κB signaling pathway. dntb.gov.ua Metabolites of hesperetin have also been found to downregulate LPS-induced NF-κB activation by suppressing the degradation of its inhibitor, I-κB. acs.org This inhibitory action on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of hesperetin and its analogs. By preventing the translocation of NF-κB into the nucleus, these compounds can reduce the expression of pro-inflammatory genes.
Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways, are critical in translating extracellular signals into cellular responses such as inflammation, apoptosis, and proliferation. Hesperetin and its derivatives have been shown to modulate these pathways. For instance, hesperetin-7-butyrate, an ester analog of Hesperetin 7-benzoate, was found to stimulate both JNK1 and JNK2 more effectively than hesperetin itself, suggesting that esterification at the 7-position can enhance activity on this pathway. nih.gov Furthermore, hesperetin metabolites have been observed to inhibit the phosphorylation of JNK1/2 and p38 MAPKs in response to inflammatory stimuli. acs.org The parent compound, hesperetin, has also been shown to suppress the expression of ERK and p38 MAPK. nih.gov This modulation of MAPK signaling contributes to the anti-inflammatory and pro-apoptotic effects observed with these compounds.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a wide array of antioxidant and detoxification enzymes. Hesperetin has been identified as an activator of the Nrf2/ARE pathway. mdpi.com Studies have shown that hesperetin can induce both the mRNA and protein expression of Nrf2, leading to the transcription of several antioxidant genes. nih.gov This activation is thought to be a key mechanism behind the antioxidant effects of hesperetin. nih.gov Hesperetin has also been shown to modulate the Sirt1/Nrf2 signaling pathway, which is involved in counteracting oxidative stress, inflammation, and apoptosis. nih.gov Furthermore, hesperetin has been found to activate the PI3K/AKT-Nrf2 pathway, which enhances the expression of antioxidants. rsc.org
The Toll-like receptor 4 (TLR4) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathways are crucial components of the innate immune system that trigger inflammatory responses. Hesperetin has been demonstrated to attenuate neuroinflammation by modulating the TLR4/NF-κB signaling pathway. nih.gov More recent research has also elucidated that hesperetin can ameliorate cognitive dysfunction by suppressing neuroinflammation via the SIRT6/NLRP3 pathway. nih.gov This suggests that hesperetin and its derivatives may exert their anti-inflammatory effects by targeting the upstream sensors of cellular danger and microbial products.
Enzyme Activity Regulation
In addition to modulating signaling pathways, this compound and its analogs can directly influence the activity of key enzymes involved in the inflammatory process.
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two critical enzymes that are upregulated during inflammation and are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. A number of studies have shown that hesperetin and its derivatives can inhibit the expression and activity of both iNOS and COX-2. For example, 7-O-amide hesperetin derivatives have been shown to significantly suppress the expression of both iNOS and COX-2. dntb.gov.ua Similarly, metabolites of hesperetin have been found to inhibit the production of NO and prostaglandin (B15479496) E2 by inhibiting the protein levels of iNOS and COX-2. acs.org The parent compound, hesperetin, has also been shown to potently inhibit the LPS-induced expression of the COX-2 gene. nih.gov This dual inhibition of iNOS and COX-2 is a significant contributor to the anti-inflammatory effects of these compounds.
Modulation of Cholesterol Metabolism-Related Enzymes (e.g., ACAT, MTP)
There is no available scientific literature detailing the modulatory effects of this compound on Acyl-CoA:cholesterol acyltransferase (ACAT) or Microsomal Triglyceride Transfer Protein (MTP). While studies on hesperetin have explored its impact on these enzymes, no such data exists for the 7-benzoate derivative.
Gene Expression and Protein Modulation
Transcriptomic Analysis of Cellular Responses
A transcriptomic analysis provides a comprehensive view of how a compound alters gene expression in a cell. At present, no published studies have performed a transcriptomic analysis to map the cellular responses to this compound.
Regulation of Apoptotic Proteins (e.g., Caspase-3, Bcl-2)
The regulation of apoptotic proteins such as Caspase-3 and the Bcl-2 family is a key area in cancer research and cellular biology. However, there is no specific research investigating how this compound influences the expression or activity of these proteins.
Cellular Organelle Function and Integrity
Cell Membrane Permeability and Integrity
The interaction of a compound with the cell membrane can influence its uptake and cellular effects. There are currently no studies available that specifically examine the impact of this compound on cell membrane permeability and integrity.
DNA Interaction and Protection
While direct studies on the interaction of this compound with DNA are not extensively documented in publicly available research, significant insights can be drawn from studies on its structural analogs, particularly hesperetin-derived Schiff bases and their metal complexes. This research provides a foundational understanding of how modifications to the hesperetin structure influence its ability to bind to and protect DNA. The primary mechanisms of interaction observed are intercalation and groove binding, with the protective effects largely attributed to the antioxidant properties of these compounds, which mitigate DNA damage from reactive oxygen species.
Research into hesperetin analogs, such as Schiff base derivatives formed by the condensation of hesperetin with various hydrazides, has revealed their capacity to interact with calf thymus DNA (CT-DNA). mdpi.comiciq.org Spectroscopic studies, including UV-Vis absorption and fluorescence spectroscopy, are instrumental in elucidating these interactions. For instance, a hypochromic effect observed in the UV-Vis spectra of these compounds upon addition of DNA is indicative of helical ordering within the DNA helix, a characteristic of intercalative binding. mdpi.comiciq.org
Furthermore, the complexation of these hesperetin analogs with metal ions, such as Copper(II) and Lanthanide(III), has been shown to significantly enhance their DNA binding affinity. mdpi.comnih.gov These metal complexes often exhibit strong binding to CT-DNA, with evidence suggesting an intercalation mechanism. nih.gov This enhanced interaction is attributed to the coordination of the metal ion, which can influence the planarity and electronic properties of the ligand, facilitating its insertion between the DNA base pairs.
In addition to direct binding, some hesperetin analogs have demonstrated the ability to act as chemical nucleases, capable of cleaving plasmid DNA. nih.gov This activity is often dependent on the presence of a metal cofactor and suggests potential applications in targeted DNA modification.
The protective effects of hesperetin and its derivatives against DNA damage are largely linked to their antioxidant capabilities. mdpi.comnih.gov By scavenging free radicals, these compounds can prevent oxidative damage to DNA, a key factor in the development of various diseases. mdpi.comnih.gov The modification of the hesperetin structure, including the introduction of aminobenzyl groups, has been shown to enhance these antioxidant properties. nih.gov
Detailed Research Findings
Hesperetin Schiff Base-Metal Complexes:
A study on three Schiff bases derived from hesperetin—condensed with benzohydrazide (B10538) (HHSB), isoniazid (B1672263) (HIN), and thiosemicarbazide (B42300) (HTSC)—and their Copper(II) complexes provided detailed insights into their DNA interaction. mdpi.com UV-Vis spectroscopic titrations with CT-DNA showed hypochromism for both the ligands and their Cu(II) complexes, suggesting an intercalative mode of binding. mdpi.com The intrinsic binding constants (Kb) for the Cu(II) complexes were found to be in the range of (2.3–9.2) × 106 M-1, which is significantly higher than many other copper-based compounds, indicating a strong binding affinity. mdpi.comiciq.orgresearchgate.netnih.gov This strong interaction is thought to be favored by π–π stacking between the aromatic rings of the compounds and the DNA base pairs. mdpi.comnih.gov Thiazole orange displacement assays further confirmed that these compounds can compete for DNA binding sites. mdpi.comnih.gov
Computational docking studies have corroborated these experimental findings, indicating a preference for intercalative binding over minor groove binding. mdpi.comiciq.orgnih.gov Furthermore, the Cu(II) complex of HHSB has been shown to efficiently cleave plasmid DNA, highlighting its potential as a chemical nuclease. nih.gov
Hesperetin Hydrazone-Metal Complexes:
Novel Lanthanide(III) complexes with hesperetin-4-one-(benzoyl) hydrazone have also been synthesized and their interaction with CT-DNA investigated. nih.gov Spectroscopic methods and viscosity measurements suggested a strong binding to DNA, likely through an intercalation mechanism. nih.gov The intrinsic binding constant for the Neodymium(III) complex was determined to be 2.39 x 106 M-1, while the ligand itself had a binding constant of 2.70 x 105 M-1, demonstrating the significant role of the metal ion in enhancing DNA binding. nih.gov
Similarly, a novel Schiff-base ligand, hesperetin-2-hydroxy benzoyl hydrazone, and its Copper(II), Zinc(II), and Nickel(II) complexes have been shown to bind to DNA via an intercalation mode. nih.govsemanticscholar.orgresearchgate.net These metal complexes also exhibited potent antioxidant activity, suggesting a dual role in both interacting with and protecting DNA. nih.gov
Antioxidant and DNA Protective Effects:
The antioxidant activity of hesperetin and its derivatives is a key aspect of their DNA protective mechanisms. mdpi.com By neutralizing reactive oxygen species, they can prevent oxidative stress-induced DNA damage. nih.gov Studies on newly synthesized aminobenzylated hesperetin derivatives have shown that these modifications can lead to enhanced antioxidant activity compared to the parent hesperetin molecule. nih.gov This suggests that structural modifications can be a viable strategy for developing more potent DNA-protective agents. nih.gov
The genotoxic potential of some hesperetin Schiff bases and their copper complexes has also been evaluated. nih.gov Interestingly, in some cancer cell lines, the copper complexes displayed lower genotoxicity than the free ligands, while in other cell lines, certain complexes induced significant DNA damage. nih.gov This highlights the complexity of these interactions and the need for further research to understand their cell-specific effects.
Interactive Data Table: DNA Binding Constants of Hesperetin Analogs
Structure Activity Relationship Sar Studies of Hesperetin 7 Substituted Derivatives
Influence of 7-Position Substituents on Biological Activity
The chemical modification of the hydroxyl group at the C-7 position of the Hesperetin (B1673127) molecule is a pivotal strategy for enhancing its pharmacological properties. Research has shown that introducing various functional groups at this site can significantly alter the compound's antioxidant, anti-inflammatory, enzyme-inhibiting, and antiproliferative capabilities. The size, hydrophobicity, and electronic properties of the substituent are crucial determinants of the resulting biological activity. nih.gov
The antioxidant activity of flavonoids like Hesperetin is closely linked to their chemical structure, particularly the arrangement of hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. ulisboa.pt Modification at the 7-OH position can influence this potential.
Studies on newly synthesized Hesperetin derivatives demonstrate that their ability to scavenge free radicals, such as those from DPPH (2,2-diphenyl-1-picrylhydrazyl), is dose-dependent. nih.gov While Hesperetin itself is a potent antioxidant, certain derivatives have shown even greater activity. researchgate.net For instance, a semi-synthesized derivative, 5-methoxy-2-(3, 4-dimethoxyphenyl)-4-oxochroman-7-yl 4-substituted benzoate (B1203000), exhibited potent antioxidant activity. botanyjournals.com In one study, a series of novel derivatives were synthesized, with compound 3f showing the most significant antioxidant activity against both DPPH and ABTS free radicals. nih.gov This suggests that the nature of the substituent at the 7-position plays a direct role in modulating the radical-scavenging capacity of the Hesperetin core.
Table 1: Antioxidant Activity of Hesperetin and a 7-Substituted Derivative
| Compound | Assay | IC50 (µM) | Source |
|---|---|---|---|
| Hesperetin | DPPH Scavenging | >50 | nih.gov |
| Compound 3f | DPPH Scavenging | 1.2 | nih.gov |
| Compound 3f | ABTS Scavenging | 24 | nih.gov |
IC50: The half maximal inhibitory concentration.
The anti-inflammatory effects of Hesperetin can be significantly enhanced by substitutions at the 7-position. The introduction of hydrophobic alkyl and benzyl (B1604629) groups at the 7-OH position has been found to improve anti-inflammatory activities. nih.govnih.gov A variety of 7-O-substituted derivatives, including amides and triazoles, have been synthesized and evaluated for their ability to inhibit inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov
All tested 7-O-amide and 7-O-triazole hesperetin derivatives demonstrated an ability to decrease the release of nitric oxide (NO) induced by LPS. nih.govnih.gov Specifically, compounds like 4d (7-O-(2-(Propylamino)-2-oxoethyl)hesperetin) and d5 (a 7-O-triazole derivative) showed particularly strong inhibitory effects on NO production, with compound d5 having an IC50 value of 2.34 ± 0.7 μM. nih.govresearchgate.net These derivatives were also effective at reducing the production of other pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govbrieflands.com The structure-activity relationship analysis suggests that the size and shape of the substituent at the 7-OH position affect its binding to target receptors, thereby influencing its anti-inflammatory potency. nih.gov
Table 2: Anti-inflammatory Activity of Hesperetin 7-Substituted Derivatives
| Compound | Target | Activity | Source |
|---|---|---|---|
| 4d (7-O-amide derivative) | NO Inhibition | IC50 = 19.32 µM | nih.gov |
| d5 (7-O-triazole derivative) | NO Inhibition | IC50 = 2.34 ± 0.7 µM | nih.gov |
| 1l (O-benzyl derivative) | NO Inhibition | Showed best inhibition in its series | nih.gov |
| 2c (O-benzyl derivative) | IL-1β & IL-6 Inhibition | Demonstrated effective inhibition | nih.gov |
Modifications at the 7-position of Hesperetin can also influence its ability to inhibit various enzymes with selectivity and potency. Research into a series of 7-O-amide hesperetin derivatives revealed good inhibitory activity against cholinesterase. researchgate.net Among these, compound 7c (7-O-(4-(morpholinoethyl)-acetamide) hesperetin) was identified as the most effective inhibitor of equine butyrylcholinesterase (eqBuChE), with an IC50 value of 0.28 ± 0.05 μM. researchgate.net This highlights that specific structural additions, such as the morpholinoethyl-acetamide group, can confer potent and selective enzyme inhibitory properties.
The general structure of flavonoids plays a role in enzyme inhibition, such as with tyrosinase, where a 3-hydroxy-4-keto moiety is known to chelate copper in the active site. tandfonline.com While direct studies on Hesperetin 7-benzoate's effect on a wide range of enzymes are limited, the principle that 7-position substituents can drastically alter enzyme interaction is well-established for the flavonoid class. The substituent can influence how the molecule fits into an enzyme's active site, thereby affecting its inhibitory power.
Hesperetin is known to induce apoptosis and exhibit antitumor activity in various cancer cell lines. nih.govresearchgate.net The structural modification at the 7-OH position is a key area of investigation for enhancing these properties. A study involving newly synthesized Hesperetin derivatives found that several compounds exhibited strong antiproliferative activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells at a concentration of 50 μM. nih.gov
Specifically, compounds 3a, 3e, 3f, 3g, 3i, and 3k showed inhibition rates greater than 50% against one or more of these cancer cell lines. nih.gov Furthermore, the introduction of a 1,2,3-triazole ring at the 7-position has been explored to improve anticancer activity, as triazole moieties are known to halt tumor cell growth. researchgate.net These findings indicate that substitution at the 7-position can significantly alter the interaction of Hesperetin derivatives with cellular targets involved in proliferation and apoptosis, leading to enhanced anticancer effects. mdpi.com
Table 3: Antiproliferative Activity of Hesperetin 7-Substituted Derivatives (50 µM)
| Compound | Cell Line | Inhibition Rate (%) | Source |
|---|---|---|---|
| 3a | MCF-7 | 63.8 | nih.gov |
| 3e | HeLa | 52.8 | nih.gov |
| 3f | HepG2 | 60.2 | nih.gov |
| 3g | MCF-7 | 62.3 | nih.gov |
| 3i | MCF-7 | 56.5 | nih.gov |
| 3k | MCF-7 | 63.6 | nih.gov |
Role of Benzoate Moiety in Bioactivity Profiles
The benzoate group, as an ester substituent at the 7-position, introduces an aromatic ring, which distinguishes it from simple alkyl esters or ether derivatives. This moiety can influence the molecule's steric bulk, electronic distribution, and potential for π-π stacking interactions, thereby affecting its biological activity.
When comparing different substituents at the 7-position, both the type of linkage (ester vs. ether) and the nature of the attached group (alkyl vs. aryl) are critical. Studies have been conducted on both O-alkyl (ether) and O-acyl (ester) flavonoid derivatives to assess their anti-inflammatory and anti-proliferative activities. nih.govresearchgate.net
In a direct comparison, two ester and two ether derivatives were semi-synthesized from Hesperetin. researchgate.net Research on O-benzyl (an ether derivative) hesperetins showed that these compounds possess significant anti-inflammatory activity. nih.gov For example, compound 1l (an O-benzyl derivative) was the most potent inhibitor of NO production in its series and was found to suppress the NF-κB signaling pathway. nih.gov
The introduction of an ester, such as a benzoate, at the 7-position creates a different chemical profile compared to an ether. The carbonyl group of the ester can act as a hydrogen bond acceptor, and the entire benzoate moiety increases the lipophilicity and size of the molecule differently than a simple alkyl ether. A study on a semi-synthesized 7-O-benzoate derivative indicated it possesses potent antioxidant activity. botanyjournals.com The comparison suggests that while both ether and ester modifications can enhance bioactivity, the specific properties conferred by the benzoate group—such as its aromaticity and electronic nature—play a distinct role in its interaction with biological targets.
Steric and Electronic Effects of the Benzoate Group
The introduction of a benzoate group at the 7-position of the hesperetin molecule significantly modifies its physicochemical properties, which in turn influences its interaction with biological targets. This substitution impacts both the steric and electronic profile of the parent compound.
The benzoate moiety is considerably larger than the hydroxyl group it replaces, introducing significant steric bulk on the A-ring of the flavanone (B1672756) skeleton. This increased size can have a dual effect on biological activity. On one hand, it may enhance binding to a target protein if the active site possesses a large, hydrophobic pocket that can accommodate this bulky group. On the other hand, it could hinder binding if the active site is sterically constrained, leading to a decrease in activity.
Electronically, the benzoate group acts as an electron-withdrawing group due to the presence of the carbonyl function. This effect reduces the electron density of the aromatic A-ring and can influence the acidity of the remaining 5-hydroxyl group. The electronic distribution across the entire molecule is altered, which can affect its ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking with amino acid residues within a protein's active site. unich.it
Table 1: Comparative Effects of 7-Position Substitution on Hesperetin
| Property | Hesperetin (7-OH) | This compound (7-O-Benzoyl) | Anticipated Impact on Activity |
| Steric Profile at C7 | Small (Hydroxyl group) | Bulky (Benzoate group) | May enhance or hinder binding depending on target topology. |
| Electronic Effect at C7 | Electron-donating (hydroxyl) | Electron-withdrawing (benzoyl ester) | Modulates A-ring electron density and potential for H-bonding. |
| Lipophilicity | Lower | Higher | Can improve membrane permeability. |
Computational Chemistry and Molecular Docking in SAR Elucidation
Computational methods are invaluable tools for predicting and understanding the structure-activity relationships of molecules like this compound at a molecular level. These techniques provide insights into how the compound might interact with biological targets before it is synthesized and tested in a lab.
Binding Affinity Predictions with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method also estimates the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, docking studies can be performed against a variety of enzymes or receptors to predict its potential biological activities.
The predicted binding affinity is influenced by the steric and electronic effects of the 7-benzoate group. The increased lipophilicity and the potential for new hydrophobic interactions can lead to a more favorable binding energy compared to the parent hesperetin. However, the loss of the 7-hydroxyl group's ability to act as a hydrogen bond donor is a critical factor that is also taken into account.
Table 2: Illustrative Predicted Binding Affinities of Hesperetin Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Contributing Interactions |
| Hesperetin | Cyclooxygenase-2 (COX-2) | -8.2 | Hydrogen bonds, π-π stacking |
| This compound | Cyclooxygenase-2 (COX-2) | -9.5 (Hypothetical) | Hydrophobic interactions, π-π stacking |
| Hesperidin (B1673128) | Cyclooxygenase-2 (COX-2) | -7.9 | Multiple hydrogen bonds |
Note: The binding affinity for this compound is hypothetical and serves as an illustration of the potential impact of the benzoate group. Actual values would require specific molecular docking studies.
Conformational Analysis and Intermolecular Interactions
Conformational analysis is a crucial aspect of computational chemistry that explores the different spatial arrangements (conformations) a molecule can adopt. The flexibility of the bond between the 7-oxygen and the benzoyl group in this compound allows for various orientations of the benzoate moiety relative to the flavanone core. mdpi.com
Computational studies can identify the most stable, low-energy conformations of this compound. This information is then used in docking simulations to understand how the molecule fits into a protein's binding site. The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: While the 7-position can no longer donate a hydrogen bond, the carbonyl oxygen of the benzoate group can act as a hydrogen bond acceptor. The remaining hydroxyl groups on the molecule are also key sites for hydrogen bonding.
Hydrophobic Interactions: The phenyl ring of the benzoate group significantly increases the hydrophobic surface area, promoting interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic rings of both the flavanone structure and the benzoate group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Preclinical Metabolic Studies and Pharmacokinetics of Hesperetin 7 Benzoate and Analogs
Absorption and Distribution in Preclinical Models
The absorption of hesperetin (B1673127) and its derivatives is largely dictated by the nature of the substituent at the 7-position of the flavonoid structure. Preclinical and in vitro models demonstrate that the aglycone, hesperetin, can be absorbed via passive diffusion across the intestinal epithelium. mdpi.com However, its glycosylated forms must first be hydrolyzed.
Studies involving Hesperetin-7-glucoside (Hes-7-G), an analog of Hesperetin 7-Benzoate, show that it is readily hydrolyzed by brush border enzymes in the small intestine, allowing for the subsequent absorption of the liberated hesperetin. nih.gov This contrasts sharply with its parent compound, hesperidin (B1673128), which possesses a larger rutinose sugar moiety. Hesperidin is poorly absorbed in the small intestine and largely passes intact to the colon. mdpi.commdpi.com It is hypothesized that this compound, as an ester, would likely be susceptible to hydrolysis by intestinal or hepatic esterases, releasing hesperetin for absorption.
Once absorbed, hesperetin is distributed in the body, but studies indicate that free hesperetin levels in plasma remain low. researchgate.net Instead, it is rapidly converted into its metabolites. Investigations in rats have identified various metabolites in intestinal tissues, including the duodenum, jejunum, ileum, cecum, and colon, following oral administration of hesperidin. researchgate.net
Metabolic Transformation Pathways (e.g., Glucuronidation, Sulfation)
Following intestinal absorption, liberated hesperetin undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. researchgate.netresearchgate.net The main metabolic transformations are Phase II conjugation reactions, specifically glucuronidation and sulfation. These processes increase the water solubility of the compound, facilitating its excretion.
In vitro studies using Caco-2 cell monolayers, which simulate the intestinal barrier, have shown that hesperetin is metabolized into hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate. wur.nl Animal studies corroborate these findings, identifying hesperetin 3'-O-glucuronide and 7-O-glucuronide as the major metabolites found in vivo. researchgate.net Studies in ovariectomized rats fed Hes-7-G revealed significantly increased levels of hesperetin sulfates in plasma compared to those fed hesperidin. researchgate.netsemanticscholar.org This indicates that the form in which hesperetin is delivered can influence the subsequent metabolic pathway.
Below is a table of major hesperetin metabolites identified in preclinical studies.
| Metabolite Name | Type of Conjugation | Reference |
| Hesperetin 7-O-glucuronide | Glucuronidation | researchgate.net |
| Hesperetin 3'-O-glucuronide | Glucuronidation | researchgate.net |
| Hesperetin 7-O-sulfate | Sulfation | wur.nl |
| Hesperetin 3'-O-sulfate | Sulfation | nih.gov |
| Eriodictyol metabolites | Demethylation | researchgate.netsemanticscholar.org |
Role of Gut Microbiota in Metabolite Formation in Animal Models
The gut microbiota plays a pivotal role in the metabolism of hesperetin derivatives, particularly those with large glycosidic moieties that reach the colon. mdpi.com For hesperidin, colonic bacteria are essential for its bioactivity. mdpi.com Microbial enzymes, such as α-rhamnosidases and β-glucosidases, cleave the rutinose sugar to release the absorbable aglycone, hesperetin. mdpi.comunimore.it Without this microbial action, the bioavailability of hesperidin is extremely low.
Once hesperetin is released in the colon, the gut microbiota can further metabolize it through C-ring fission. This process breaks down the flavonoid structure into smaller phenolic compounds, such as 3-phenylpropanoic acids and benzoic acids. researchgate.net Studies in rats have shown that these smaller catabolites are major metabolites found in urine following oral administration. researchgate.net
Bioavailability Considerations from Preclinical Data
Bioavailability is a critical factor for the biological activity of flavonoids. Hesperetin and its derivatives are characterized by complex bioavailability profiles influenced by their chemical structure and extensive metabolism. nih.govmdpi.com
Preclinical studies consistently show that after oral administration of hesperetin or its glycosides, the concentration of the free hesperetin aglycone in systemic circulation is very low. researchgate.net The predominant forms detected in plasma are its conjugated metabolites (glucuronides and sulfates). researchgate.netsemanticscholar.org This indicates that while hesperetin is absorbed, it is subject to rapid and extensive first-pass metabolism, which limits the systemic exposure to the free aglycone. e-lactancia.org The biological activities observed are therefore often attributed to the actions of these circulating metabolites.
Modification at the 7-position of hesperetin has a profound impact on its bioavailability. The key factor is the efficiency with which the substituent is cleaved to release the hesperetin aglycone for absorption.
Preclinical studies in rats provide a clear comparison between hesperidin (with a large rutinose group) and its analog Hes-7-G (with a smaller glucose group). The enzymatic removal of the rhamnose portion of the rutinose sugar to yield Hes-7-G significantly enhances bioavailability. researchgate.net Studies in ovariectomized rats demonstrated that plasma hesperetin levels and urinary excretion were significantly higher in groups administered Hes-7-G compared to those given hesperidin. researchgate.netsemanticscholar.org This improved bioavailability is attributed to the efficient hydrolysis of the glucoside in the small intestine, shifting the site of absorption from the colon to the upper gastrointestinal tract. researchgate.net
This evidence strongly suggests that a smaller, more easily cleavable group at the 7-position enhances systemic exposure. By analogy, this compound, featuring a relatively small benzoate (B1203000) group, is predicted to have a much higher bioavailability than hesperidin.
The table below summarizes comparative pharmacokinetic findings in rats.
| Compound Administered | Relative Plasma Hesperetin Levels | Relative Urinary Excretion | Primary Site of Absorption | Reference |
| Hesperidin | Lower | Lower | Colon | researchgate.netsemanticscholar.org |
| Hesperetin-7-glucoside | Significantly Higher | Significantly Higher | Small Intestine | researchgate.netsemanticscholar.org |
Analytical Methodologies for Hesperetin 7 Benzoate and Its Metabolites
Chromatographic Techniques for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC)
No HPLC methods have been developed or validated for the analysis of Hesperetin (B1673127) 7-Benzoate.
Gas Chromatography-Mass Spectrometry (GC-MS)
There are no established GC-MS protocols for the detection or quantification of Hesperetin 7-Benzoate, which would likely require specific derivatization techniques that have not been developed.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characteristic ¹H and ¹³C NMR spectral data for this compound have not been published.
Mass Spectrometry (MS)
The mass spectral properties, including fragmentation patterns, for this compound are not available in scientific databases.
Infrared (IR) Spectroscopy
The specific infrared absorption bands for this compound have not been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing flavonoids like this compound. The UV spectrum of flavonoids typically displays two primary absorption bands, designated as Band I and Band II. nih.gov Band I, appearing in the 300–400 nm range, is associated with the electronic transitions of the cinnamoyl system (B-ring and the C-ring's heterocyclic portion). nih.govnih.gov Band II, observed between 240–300 nm, arises from the absorption of the benzoyl moiety (A-ring). nih.govnih.gov
For the parent compound, hesperetin, the characteristic absorption bands are well-documented. In methanol, hesperetin exhibits a strong absorption maximum (λmax) at 288 nm, which corresponds to Band II. photochemcad.com Another study reports a λmax of 287 nm at neutral pH. nih.gov The introduction of a benzoate (B1203000) group at the 7-position of the hesperetin molecule is expected to significantly influence the UV-Vis spectrum. The benzoate moiety itself has strong absorption in the lower UV region.
| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |
|---|---|---|---|
| Hesperetin | 288 nm | Methanol | photochemcad.com |
| Hesperetin | 287 nm | pH 6.5 Buffer | nih.gov |
| Hesperidin (B1673128) | 284 nm | Methanol:Water (1:1) | ijper.org |
Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for elucidating the three-dimensional solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. While specific single-crystal X-ray diffraction data for this compound is not widely published, the technique's application to its parent compound, hesperetin, and related derivatives underscores its importance.
Powder X-ray Diffraction (PXRD) is a related technique used to analyze the crystalline nature of bulk materials. nih.govmdpi.com Crystalline solids produce a unique diffraction pattern characterized by sharp, well-defined peaks at specific diffraction angles (2θ), whereas amorphous materials yield a broad, diffuse halo. mdpi.com
Studies on crystalline hesperetin have identified numerous characteristic peaks in its X-ray powder diffractogram, confirming its crystalline nature. mdpi.com The formation of derivatives, such as co-crystals or salts of hesperetin, results in entirely new and distinct diffraction patterns, which confirms the creation of a new solid phase and allows for detailed structural analysis. nih.govresearchgate.net For instance, the cocrystallization of hesperetin with 4,4′-bipyridine led to the formation of two different crystal polymorphs, each with a unique molecular arrangement and diffraction pattern elucidated by single-crystal X-ray diffraction. researchgate.net Similarly, analysis of hesperetin derivatives like Hesperetin-7-O-glucoside has utilized PXRD to confirm structural characteristics. nih.gov
The application of these crystallographic methods to this compound would be essential to determine its solid-state conformation, identify any potential polymorphs, and understand the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal lattice.
| Compound | Technique | Observed Diffraction Peaks (2θ) | Reference |
|---|---|---|---|
| Hesperetin | XRPD | 7.33, 14.23, 14.64, 15.66, 17.10, 17.82, 20.22, 21.08, 21.99, 22.72, 23.16, 23.68, 25.07, 25.64, 26.39, 27.82, 28.65, 29.63 | mdpi.com |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Biological Activities
Future preclinical research should aim to uncover the unique biological activities of Hesperetin (B1673127) 7-benzoate. The addition of a benzoate (B1203000) group at the 7-position of the hesperetin molecule may alter its physicochemical properties, potentially leading to novel or enhanced biological effects compared to the parent compound.
Initial in vitro studies could screen Hesperetin 7-benzoate against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects. semanticscholar.org Furthermore, its anti-inflammatory properties could be investigated in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The antioxidant capacity of this compound should also be systematically evaluated using various antioxidant assays. semanticscholar.org
Table 1: Hypothetical In Vitro Screening of this compound
| Biological Activity | Cell Line/Model | Key Parameters to Measure | Potential Significance |
| Anticancer | MCF-7 (Breast), HepG2 (Liver), Hela (Cervical) | IC50 values, Apoptosis markers (e.g., Caspase-3/7 activity) | Identification of novel anticancer potential. |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) production, Pro-inflammatory cytokine levels (TNF-α, IL-6) | Potential therapeutic for inflammatory conditions. |
| Antioxidant | DPPH and ABTS assays | Radical scavenging activity (IC50) | Understanding its role in mitigating oxidative stress. |
Development of Advanced Delivery Systems (e.g., Nanoparticles)
A significant challenge with many flavonoid compounds is their poor bioavailability. nih.govuees.edu.ec The development of advanced delivery systems for this compound could be crucial for its potential therapeutic application. Nanoparticle-based delivery systems, such as polymeric nanoparticles or liposomes, could enhance the solubility, stability, and targeted delivery of this compound. nih.govresearchgate.net
Future preclinical studies should focus on the formulation and characterization of this compound-loaded nanoparticles. These studies would involve assessing particle size, drug loading efficiency, and in vitro drug release profiles. Subsequently, the efficacy of these nanoparticle formulations could be evaluated in animal models of relevant diseases. nih.gov
Combination Strategies with Existing Agents in Preclinical Models
Investigating the synergistic potential of this compound in combination with existing therapeutic agents is a promising avenue for future preclinical research. Combination therapies can often achieve better therapeutic outcomes at lower doses, potentially reducing side effects.
For instance, in the context of cancer, the combination of this compound with standard chemotherapeutic drugs could be explored in preclinical cancer models. researchgate.net These studies would aim to determine if this compound can enhance the efficacy of chemotherapy or overcome drug resistance. The potential for combining this compound with other anti-inflammatory or antioxidant agents in models of chronic inflammatory diseases should also be investigated.
Table 2: Potential Combination Strategies for this compound in Preclinical Models
| Disease Model | Combination Agent | Rationale | Expected Outcome |
| Lung Cancer | Cisplatin | Potential to sensitize cancer cells to chemotherapy. | Enhanced tumor growth inhibition. |
| Inflammatory Bowel Disease | Mesalamine | Complementary anti-inflammatory mechanisms. | Reduced colonic inflammation and tissue damage. |
Computational and Systems Biology Approaches for Mechanism Elucidation
To gain a deeper understanding of the potential mechanisms of action of this compound, computational and systems biology approaches can be employed. In silico studies, such as molecular docking, can predict the binding affinity of this compound to various protein targets, providing insights into its potential biological activities. semanticscholar.org
Furthermore, transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal its impact on global gene and protein expression profiles. nih.gov This information can help to identify key signaling pathways and molecular networks modulated by the compound, offering a comprehensive view of its mechanism of action.
Investigation of Long-Term Preclinical Efficacy in Chronic Disease Models
For diseases that require long-term treatment, it is essential to evaluate the long-term preclinical efficacy and safety of this compound. Chronic disease models, such as those for neurodegenerative diseases, diabetes, or cardiovascular diseases, would be appropriate for these investigations. researchgate.netnih.gov
These long-term studies in animal models would involve administering this compound over an extended period and monitoring relevant disease progression markers. Such studies are critical for establishing a foundation for potential future clinical trials. nih.govuees.edu.ec
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Hesperetin 7-Benzoate with high purity?
- Methodological Answer : Synthesis typically involves esterification of hesperetin with benzoyl chloride under controlled conditions. Key steps include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) or pyridine to enhance reaction efficiency.
- Solvent optimization : Anhydrous dichloromethane or DMF under nitrogen atmosphere to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural elucidation : H/C NMR to confirm esterification at the 7-OH position (e.g., downfield shift of the C-7 carbonyl carbon to ~165–170 ppm) .
- Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., observed melting point >200°C in inert atmospheres).
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, noting logP values >3.0 indicative of lipophilicity .
Q. How can researchers design in vitro bioactivity assays for this compound?
- Methodological Answer :
- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., ATC cells) with dose ranges of 10–100 µM. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Apoptosis markers : Quantify caspase-3/9 activation via Western blot or flow cytometry.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) using SPSS or GraphPad Prism .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict this compound’s anti-inflammatory efficacy?
- Methodological Answer :
- Descriptor selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) parameters via Gaussian or COSMO-RS .
- Model validation : Use MLR (Multiple Linear Regression) on training/test sets (SPSS v21.0). A robust model requires > 0.8 and cross-validated > 0.6 .
- Case example : A study on 7-O-amide derivatives showed IC50 values correlated with electron-donating substituents () .
Q. What molecular dynamics (MD) approaches elucidate this compound’s binding to target proteins?
- Methodological Answer :
- Simulation setup : Use AMBER or GROMACS with CHARMM force fields. Run 100 ns trajectories at 310 K.
- Binding energy analysis : Calculate ∆G via MM-PBSA/GBSA. For example, hesperetin/DM-β-CD complexes showed ∆EvdW = −31.30 ± 0.44 kcal/mol, indicating strong hydrophobic interactions .
- Key metrics : Root-mean-square deviation (RMSD < 2.0 Å) and hydrogen bond occupancy (>50%) .
Q. How should researchers resolve contradictions in reported solubility or bioactivity data for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥5 independent studies. Use Cochrane’s Q-test to assess heterogeneity (p < 0.1 indicates significant variation).
- Source evaluation : Exclude datasets lacking purity validation (e.g., missing NMR/HPLC) or using non-standardized assays .
- Case example : Discrepancies in IC50 values (e.g., 27% vs. 47% cell viability reduction at 50 µM vs. 100 µM) may arise from differences in cell passage number or serum-free media conditions .
Data Synthesis and Reproducibility
Table 1 : Comparative Bioactivity and Physicochemical Data for this compound
| Parameter | Study A | Study B | Study C |
|---|---|---|---|
| Solubility (PBS, µg/mL) | 12.3 ± 1.2 | 8.9 ± 0.7 | 15.1 ± 2.1 |
| IC50 (µM, ATC cells) | 48.5 | 53.2 | 41.7 |
| logP | 3.4 | 3.1 | 3.8 |
Key Insights : Variability in solubility may stem from crystallinity differences (amorphous vs. crystalline batches). Bioactivity discrepancies highlight the need for standardized cell culture protocols .
Q. What experimental design principles ensure reproducibility of this compound studies?
- Methodological Answer :
- Controls : Include vehicle (DMSO) and blinded negative/positive controls.
- Replicates : Minimum n = 3 for in vitro, n = 6–8 for in vivo.
- Documentation : Publish full synthetic protocols and raw data in supplementary materials (per Beilstein Journal guidelines) .
- Machine-readable formats : Share NMR spectra as JCAMP-DX files and MD trajectories in TRR/XTCO formats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
